1-Methyl-3,7-dioxabicyclo[4.1.0]heptane

Physicochemical characterization Distillation purification Thermal stability

1-Methyl-3,7-dioxabicyclo[4.1.0]heptane (CAS 125510-59-0) is a bicyclic organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. It belongs to the 3,7-dioxabicyclo[4.1.0]heptane class, characterized by a six-membered tetrahydropyran ring bearing an endocyclic ether oxygen and fused to a three-membered epoxide ring, with a methyl substituent at the bridgehead 1-position.

Molecular Formula C6H10O2
Molecular Weight 114.144
CAS No. 125510-59-0
Cat. No. B590697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3,7-dioxabicyclo[4.1.0]heptane
CAS125510-59-0
Synonyms3,7-Dioxabicyclo[4.1.0]heptane, 1-methyl- (9CI)
Molecular FormulaC6H10O2
Molecular Weight114.144
Structural Identifiers
SMILESCC12COCCC1O2
InChIInChI=1S/C6H10O2/c1-6-4-7-3-2-5(6)8-6/h5H,2-4H2,1H3
InChIKeyCEYYMHSXWYJRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3,7-dioxabicyclo[4.1.0]heptane (CAS 125510-59-0): A Methyl-Substituted Bicyclic Diepoxide Scaffold for Stereochemical and Physicochemical Differentiation


1-Methyl-3,7-dioxabicyclo[4.1.0]heptane (CAS 125510-59-0) is a bicyclic organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . It belongs to the 3,7-dioxabicyclo[4.1.0]heptane class, characterized by a six-membered tetrahydropyran ring bearing an endocyclic ether oxygen and fused to a three-membered epoxide ring, with a methyl substituent at the bridgehead 1-position . The compound is supplied at ≥95% purity as a research chemical [1]. Its rigid bicyclic framework imposes significant conformational constraints, forcing the six-membered ring into a half-chair conformation rather than a standard chair, which generates stereochemical complexity and distinct reactivity compared to mono-epoxide cyclohexene oxide analogs .

Why 1-Methyl-3,7-dioxabicyclo[4.1.0]heptane Cannot Be Replaced by Mono-Epoxides or Regioisomeric Dioxabicycloheptanes


Generic substitution within the bicyclic epoxide class is precluded by quantifiable differences in physicochemical properties arising from the presence of two endocyclic oxygen atoms and the specific bridgehead methyl placement. The additional ether oxygen increases both boiling point and density relative to mono-oxygen 7-oxabicyclo[4.1.0]heptane analogs [1], while the 1-methyl regioisomer exhibits different boiling point (~158 °C) and density (1.118 g/cm³) compared to the 4-methyl isomer (~171 °C, 1.063 g/cm³) . These measurable property differences directly affect distillation-based purification, formulation viscosity, and chromatographic retention behavior. Furthermore, the methyl group at the bridgehead introduces a chiral center absent in the parent scaffold, making the compound a distinct stereochemical building block that cannot be replicated by the unsubstituted 3,7-dioxabicyclo[4.1.0]heptane (CAS 286-22-6) .

Quantitative Differentiation Evidence for 1-Methyl-3,7-dioxabicyclo[4.1.0]heptane Versus Closest Structural Analogs


Boiling Point Elevation Relative to Mono-Epoxide 7-Oxabicyclo[4.1.0]heptane

1-Methyl-3,7-dioxabicyclo[4.1.0]heptane exhibits a predicted boiling point of 158.2 ± 8.0 °C, which is approximately 28–29 °C higher than that of the mono-epoxide analog 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide, CAS 286-20-4), measured at 129–130 °C [1]. This boiling point elevation is attributable to the second endocyclic ether oxygen in the 3,7-dioxabicyclo scaffold, which increases molecular polarity and intermolecular dipole-dipole interactions .

Physicochemical characterization Distillation purification Thermal stability

Density Increase Versus Mono-Epoxide Cyclohexene Oxide

The calculated density of 1-methyl-3,7-dioxabicyclo[4.1.0]heptane is 1.118 ± 0.06 g/cm³, which is approximately 0.15 g/cm³ (~15%) higher than the experimentally measured density of 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide) at 0.97 g/mL at 25 °C [1]. This density increase reflects the additional oxygen atom contributing greater mass per unit volume and enhanced intermolecular cohesion .

Formulation viscosity Material density Chromatographic retention

Lipophilicity Differentiation: LogP Shift from Parent 3,7-Dioxabicyclo[4.1.0]heptane via Bridgehead Methylation

The 1-methyl substitution increases the calculated logP by approximately +1.28 log units relative to the parent 3,7-dioxabicyclo[4.1.0]heptane scaffold. The target compound has a reported PSA of 21.76 Ų and a calculated logP of 0.564 , whereas the unsubstituted 3,7-dioxabicyclo[4.1.0]heptane (CAS 286-22-6) has a reported hydrophobic parameter (logP) of -0.714 [1]. This logP shift crosses the physiologically relevant threshold from hydrophilic (negative logP) to moderately lipophilic (positive logP), which can alter membrane partitioning behavior by roughly an order of magnitude in permeability .

Lipophilicity Drug design Membrane permeability Partition coefficient

Regioisomeric Differentiation: 1-Methyl vs. 4-Methyl Substitution Alters Boiling Point and Density

Regioisomeric methyl placement on the 3,7-dioxabicyclo[4.1.0]heptane scaffold produces measurable differences in predicted boiling point and density. 1-Methyl-3,7-dioxabicyclo[4.1.0]heptane has a predicted boiling point of 158.2 ± 8.0 °C and density of 1.118 ± 0.06 g/cm³ , while the 4-methyl regioisomer (CAS 859814-81-6) is predicted to boil at 171.4 ± 8.0 °C with a density of 1.063 ± 0.06 g/cm³ . The ~13 °C boiling point difference and ~0.055 g/cm³ density inversion suggest that the bridgehead 1-methyl substitution yields a more compact molecular geometry with different intermolecular interactions compared to the 4-methyl isomer .

Regioisomer separation Structure-property relationships Quality control

Conformational Rigidity and Stereochemical Complexity as a Chiral Scaffold Differentiator

The 3,7-dioxabicyclo[4.1.0]heptane core adopts a half-chair conformation enforced by the fused epoxide ring, rather than the standard chair conformation available to unconstrained cyclohexane derivatives . With the bridgehead 1-methyl group, the target compound possesses multiple chiral centers within a rigid, stereochemically defined framework . This contrasts with mono-epoxide 1-methylcyclohexene oxide (CAS 1713-33-3), which lacks the second endocyclic ether oxygen and consequently has a different conformational landscape and stereochemical profile (molecular formula C₇H₁₂O vs. C₆H₁₀O₂ for the target) . The combination of the half-chair conformation, the epoxide ring strain, and the bridgehead chirality creates a unique stereoelectronic environment that cannot be replicated by mono-epoxide or non-methylated analogs .

Stereochemistry Conformational analysis Asymmetric synthesis Chiral building block

Optimal Application Scenarios for 1-Methyl-3,7-dioxabicyclo[4.1.0]heptane Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Controlled logP in the 0–1 Range

The calculated logP of 0.564 positions 1-methyl-3,7-dioxabicyclo[4.1.0]heptane in a favorable lipophilicity window for oral bioavailability screening . Compared to the parent scaffold with logP -0.714, the +1.28 log unit shift moves the compound from a hydrophilicity-dominated profile into the moderately lipophilic range preferred for passive membrane diffusion. Medicinal chemists seeking to incorporate a rigid bicyclic epoxide fragment without incurring excessive hydrophilicity should prioritize this compound over the unsubstituted 3,7-dioxabicyclo[4.1.0]heptane [1].

Asymmetric Synthesis Utilizing a Bridgehead-Chiral, Conformationally Locked Scaffold

The 1-methyl group at the bridgehead position creates a chiral center within a rigid half-chair bicyclic framework . This stereochemical feature, combined with the conformational constraint imposed by the fused epoxide ring, makes the compound a well-defined chiral building block for asymmetric transformations. Researchers pursuing stereoselective ring-opening or functionalization reactions should select this regioisomer over the 4-methyl variant (CAS 859814-81-6) or the non-methylated parent, as the bridgehead chirality and the specific spatial orientation of the epoxide relative to the endocyclic ether are unique to this substitution pattern .

Distillation-Based Purification Processes Where Boiling Point Separation from Mono-Epoxide Byproducts Is Required

With a predicted boiling point of 158.2 °C, this compound boils approximately 28–29 °C higher than cyclohexene oxide (129–130 °C) and approximately 25 °C higher than 1-methylcyclohexene oxide (133.2 °C) . This boiling point gap is sufficient for fractional distillation separation from mono-epoxide contaminants that may arise during synthesis. Laboratories or pilot-scale facilities performing purification by distillation should specify this compound's boiling point range in their standard operating procedures, as generic cyclohexene oxide distillation parameters would be inadequate [2].

Epoxy Resin Formulation Requiring Specific Density and Hydrogen-Bonding Profile

The higher density (1.118 g/cm³) and the presence of two hydrogen-bond acceptor oxygens differentiate this compound from mono-epoxide reactive diluents . In epoxy resin formulations where viscosity reduction must be achieved without excessive volatility (boiling point 158 °C vs. 129 °C for cyclohexene oxide), this compound offers a less volatile alternative with distinct wetting and penetration characteristics due to its higher density and additional ether oxygen [2]. Formulators should evaluate this compound when mono-epoxide diluents such as cyclohexene oxide prove too volatile for the intended curing temperature profile.

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